molecular formula C19H26N2O4 B2544186 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 900006-78-2

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2544186
CAS No.: 900006-78-2
M. Wt: 346.427
InChI Key: ARLBXBUNGJLDQO-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a high-purity oxalamide derivative designed for research applications. The compound features the 1,4-dioxaspiro[4.5]decane moiety, a ketal-protecting group for carbonyls, which imparts distinct steric and electronic properties . This structural motif is valuable in synthetic chemistry for its stability under various reaction conditions and can be readily removed to reveal a carbonyl group, making it a versatile intermediate in multi-step organic synthesis . The 2,3-dimethylphenyl group on the oxalamide terminus contributes to the compound's potential as a model for studying molecular recognition and intermolecular interactions. While the specific biological profile of this exact molecule requires further investigation, its structural features suggest potential as a building block in medicinal chemistry for developing enzyme inhibitors or receptor ligands, and in materials science for creating advanced polymers with specific thermal or photostability properties . The product is provided with comprehensive analytical data to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-7-6-8-16(14(13)2)21-18(23)17(22)20-11-15-12-24-19(25-15)9-4-3-5-10-19/h6-8,15H,3-5,9-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLBXBUNGJLDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,4-Dioxaspiro[4.5]decane Core

The spirocyclic backbone is constructed via acetalization of cyclohexanone with ethylene glycol under acidic catalysis. Cyclohexanone reacts with excess ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) at reflux (110–120°C) for 6–8 hours, yielding 1,4-dioxaspiro[4.5]decane. This step achieves >90% conversion, with the acetal structure confirmed by 1H NMR (δ 1.45–1.70 ppm, cyclohexyl protons; δ 3.80–4.10 ppm, dioxolane protons).

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced at the 2-position of the spirocyclic acetal through a two-step sequence:

  • Bromination : The spiro acetal undergoes free-radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride, selectively substituting a hydrogen at the 2-position to form 2-bromomethyl-1,4-dioxaspiro[4.5]decane.
  • Amination : The brominated intermediate reacts with aqueous ammonia in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 1,4-dioxaspiro[4.5]decan-2-ylmethanamine. Excess ammonia ensures mono-amination, with a typical yield of 75–80%.

Oxalamide Bond Formation

Stepwise Coupling via Oxalyl Chloride

Oxalyl chloride serves as the bridging agent between the spirocyclic amine and 2,3-dimethylaniline:

  • Reaction with 2,3-Dimethylaniline : Oxalyl chloride (1.1 equiv) is added dropwise to a cooled (0°C) solution of 2,3-dimethylaniline in anhydrous dichloromethane (DCM). Triethylamine (2.5 equiv) neutralizes HCl, forming N-(2,3-dimethylphenyl)oxalyl chloride intermediate. The reaction proceeds quantitatively within 2 hours.
  • Coupling with Spirocyclic Amine : The intermediate is reacted with 1,4-dioxaspiro[4.5]decan-2-ylmethanamine (1.0 equiv) in DCM at room temperature for 6 hours. The dual amidation achieves 85–90% yield, with purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

One-Pot Oxalamide Synthesis

An alternative method employs in situ generation of the oxalamide using N,N′-carbonyldiimidazole (CDI) as the activating agent:

  • Activation of Oxalic Acid : Oxalic acid (1.0 equiv) reacts with CDI (2.2 equiv) in THF at 25°C for 1 hour, forming the bis-imidazolide intermediate.
  • Sequential Amine Addition : 2,3-Dimethylaniline (1.0 equiv) is added first, followed by the spirocyclic amine (1.0 equiv), ensuring regioselectivity. The reaction completes in 8 hours, yielding 78–82% of the target compound.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DCM and THF provide optimal solubility for intermediates, whereas ethereal solvents (e.g., diethyl ether) reduce reaction rates due to poor nucleophile activation.
  • Temperature Control : Oxalyl chloride reactions require subambient temperatures (0–5°C) to suppress side reactions, while CDI-mediated couplings proceed efficiently at 25°C.

Steric and Electronic Considerations

  • The 2,3-dimethyl substituents on the aniline ring hinder over-reaction, ensuring mono-amidation.
  • The spirocyclic amine’s methylene bridge enhances nucleophilicity compared to bulkier analogues, accelerating the second amidation step.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.10–7.25 (m, 3H, aromatic), δ 4.20–4.35 (m, 2H, dioxolane), δ 3.60–3.75 (m, 2H, NCH2), δ 2.25 (s, 6H, CH3), δ 1.40–1.80 (m, 10H, spirocyclic protons).
  • IR (KBr) : 3280 cm−1 (N–H stretch), 1665 cm−1 (C=O), 1100 cm−1 (C–O–C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water, 70:30) shows ≥98% purity, with retention time = 12.3 minutes.

Industrial-Scale Considerations

Catalytic Efficiency

Palladium-catalyzed amidation, though less common for oxalamides, offers potential for continuous flow synthesis. For example, Pd(OAc)2 (5 mol%) with Xantphos ligand in toluene at 100°C achieves 80% yield in 4 hours.

Waste Management

  • Byproduct Recycling : HCl generated during oxalyl chloride reactions is neutralized with aqueous NaOH, producing NaCl for disposal.
  • Solvent Recovery : DCM and THF are distilled and reused, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

(a) N1-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-N2-(2,4-difluorophenyl)oxalamide

This compound differs by substituting the 2,3-dimethylphenyl group with a 2,4-difluorophenyl group. Fluorination often enhances lipophilicity and bioavailability, which may improve blood-brain barrier penetration compared to the dimethyl-substituted analog.

Property N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide N1-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-N2-(2,4-difluorophenyl)oxalamide
Aromatic Substituent 2,3-dimethylphenyl 2,4-difluorophenyl
Lipophilicity (Predicted) Moderate (logP ~3.5) Higher (logP ~4.0 due to fluorine)
Safety Precautions Not explicitly stated P210 (avoid ignition), P102 (keep from children)

(b) (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)

This spirocyclic diol, used as a chiral intermediate, shares the 1,4-dioxaspiro[4.5]decane core but lacks the oxalamide bridge. Its stereochemistry (2R,3R) is critical for asymmetric synthesis, highlighting the importance of spirocyclic stereocenters in directing synthetic pathways .

Oxalamide-Based Flavoring Agents

(a) N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

A potent umami agonist (FEMA 4233), S336 demonstrates the role of oxalamides in flavor enhancement. Unlike the target compound, S336 incorporates a pyridinylethyl group and dimethoxybenzyl substituent, which are essential for binding to the TAS1R1/TAS1R3 umami receptor. This suggests that substitutions on the oxalamide scaffold dictate receptor specificity .

Feature Target Compound S336
Application Undefined (potential medicinal/industrial) Umami flavoring agent (Savorymyx® UM33)
Key Substituents 2,3-dimethylphenyl, spirocyclic 2,4-dimethoxybenzyl, pyridinylethyl
Receptor Interaction Unknown hTAS1R1/hTAS1R3 agonist

Spirocyclic Sulfonamide Derivatives

Compounds like (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate (Example 6, ) share the spirocyclic framework but incorporate sulfonamide and ester functionalities. These derivatives are often intermediates in protease inhibitor synthesis, indicating that the spiro[4.5]decane system is versatile for drug discovery .

Research Findings and Implications

  • Spirocyclic Stability : The 1,4-dioxaspiro[4.5]decane moiety enhances resistance to oxidative degradation compared to linear ethers, as seen in Kanto Reagents’ derivatives .
  • Substituent Effects : Fluorinated or methoxylated aromatic groups (e.g., in S336 or the difluorophenyl analog) improve receptor binding or metabolic stability, whereas alkyl groups (e.g., 2,3-dimethylphenyl) may prioritize bulkier interactions .
  • Safety Profile : Oxalamides with spirocyclic cores require stringent handling protocols (e.g., P201, P210), suggesting shared reactivity or toxicity risks across this class .

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by the presence of a dioxaspiro framework and an oxalamide functional group. Its molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 332.4 g/mol . The specific arrangement of functional groups contributes to its biological reactivity and potential therapeutic applications.

Research indicates that the oxalamide moiety plays a critical role in the compound's interaction with biological targets. It is hypothesized that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways, particularly those related to inflammation and apoptosis. The inhibition of these pathways can influence various cellular processes, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This action could be beneficial in conditions characterized by chronic inflammation.

Study 1: Inhibition of Kinase Activity

In a study focused on the inhibition of Receptor Interacting Protein Kinase 1 (RIPK1), this compound was shown to effectively inhibit RIPK1's kinase activity. This inhibition plays a crucial role in regulating necroptosis, a form of programmed cell death associated with various diseases, including neurodegenerative disorders and cancer .

Study 2: Antimicrobial Testing

In vitro testing revealed that derivatives of oxalamide compounds exhibit significant antimicrobial activity against several bacterial strains. The study indicated that structural modifications could enhance efficacy, suggesting that this compound may be developed further as an antimicrobial agent .

Data Summary Table

Property Value
Molecular FormulaC18H24N2O4C_{18}H_{24}N_{2}O_{4}
Molecular Weight332.4 g/mol
Potential Biological ActivitiesAntimicrobial, Anti-inflammatory
Key MechanismKinase Inhibition
Targeted KinaseRIPK1

Q & A

Q. What are the established synthetic routes for preparing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide?

  • Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For example, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane with triethylamine as a base is a common method. Reaction optimization includes temperature control (e.g., 273 K to minimize side reactions) and post-reaction purification via extraction and crystallization . Similar protocols for structurally analogous oxalamides emphasize stoichiometric ratios (e.g., 1:1 amine-to-oxalyl chloride) and solvent selection (e.g., dioxane or dichloromethane) to enhance yield and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
  • FTIR identifies functional groups (e.g., carbonyl stretches at ~1679 cm⁻¹ for oxalamide ).
  • NMR (¹H and ¹³C) resolves substituent environments (e.g., spirocyclic methylene protons at δ 3.82 ppm , aromatic protons from the 2,3-dimethylphenyl group).
  • Single-crystal X-ray diffraction provides definitive bond lengths, angles, and spatial arrangement. For example, related spirocyclic dioxaspiro compounds show characteristic dihedral angles (e.g., 44.5–77.5° for amide groups) and hydrogen-bonding patterns (e.g., R₂²(10) dimers) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer: The 1,4-dioxaspiro[4.5]decane moiety enhances rigidity and reduces solubility in polar solvents due to its hydrophobic spirocyclic structure. Stability is assessed via thermal analysis (e.g., decomposition temperature >180°C ) and pH-dependent hydrolysis studies. Solubility parameters (Hansen solubility parameters) can be predicted computationally or measured experimentally using HPLC with varied mobile phases .

Advanced Research Questions

Q. How can steric hindrance from the spirocyclic group impact synthetic yield, and how is this addressed?

  • Methodological Answer: Steric effects from the 1,4-dioxaspiro group may hinder coupling reactions. Strategies include:
  • Using bulky coupling agents (e.g., EDC·HCl with HOBt additive) to activate the carbonyl .
  • Optimizing reaction time (e.g., extended stirring at low temperatures to overcome kinetic barriers).
  • Computational modeling (e.g., DFT calculations) to predict steric clashes and adjust substituent positions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer: Contradictions may arise from dynamic processes (e.g., restricted rotation of the oxalamide group) or polymorphism. Solutions include:
  • Variable-temperature NMR to detect conformational exchange .
  • X-ray crystallography to correlate solid-state and solution-phase structures .
  • 2D NMR techniques (e.g., NOESY) to identify through-space interactions .

Q. What advanced techniques are recommended for studying its potential as a ligand in coordination chemistry?

  • Methodological Answer: The oxalamide group’s dual carbonyl sites enable metal chelation. Methods include:
  • Isothermal titration calorimetry (ITC) to quantify binding constants with transition metals.
  • X-ray absorption spectroscopy (XAS) to analyze coordination geometry.
  • DFT-based molecular docking to predict metal-ligand interactions, supported by crystallographic data from analogous amide ligands .

Q. How can researchers design experiments to assess the compound’s hydrolytic stability under physiological conditions?

  • Methodological Answer: Simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4) and monitor degradation via:
  • LC-MS to identify hydrolysis products (e.g., cleavage of the oxalamide bond).
  • Kinetic studies to determine half-life and activation energy using Arrhenius plots .

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